Cathepsin L Inhibitor I

概要

説明

カテプシンL-IN-2は、カテプシンLの強力な阻害剤であり、カテプシンLは、タンパク質分解、アポトーシス、および免疫応答を含むさまざまな生理学的プロセスに関与するリソソームシステインプロテアーゼです。 カテプシンLは、癌、心血管疾患、ウイルス感染など、多くの病理学的状態に関与しており、その阻害剤は治療用途に役立ちます .

準備方法

合成経路と反応条件: カテプシンL-IN-2の合成には、通常、複数段階の有機合成が関与します。 このプロセスは、重要な中間体の調製から始まり、カップリング反応、保護と脱保護のステップ、および精製が行われます。 温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を達成するために最適化されています。

工業生産方法: カテプシンL-IN-2の工業生産には、ラボでの合成プロセスをスケールアップすることが含まれます。 これには、大規模反応器の反応条件の最適化、一貫した品質管理の確保、および効率的な精製技術の実装が含まれます。 自動化システムと連続フロー反応器の使用により、生産効率とスケーラビリティを向上させることができます .

化学反応の分析

反応の種類: カテプシンL-IN-2は、次のものを含むさまざまな化学反応を起こします。

酸化: 過酸化水素などの酸化剤を使用して、酸素の添加または水素の除去を伴います。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、水素の添加または酸素の除去を伴います。

置換: ハロゲン化アルキルなどの試薬を使用して、ある官能基を別の官能基に置き換えます。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化アルキル、アミンまたはチオールなどの求核剤。

主な生成物: これらの反応から生成される主な生成物は、カテプシンL-IN-2に存在する特定の官能基と使用される試薬によって異なります。 たとえば、酸化によりスルホキシドまたはスルホンが生成され、還元によりアルコールまたはアミンが生成される場合があります .

4. 科学研究における用途

カテプシンL-IN-2は、科学研究において幅広い用途があります。

化学: カテプシンLの阻害とそのさまざまな化学反応における役割を研究するためのツール化合物として使用されます。

生物学: アポトーシス、オートファジー、および免疫応答などの細胞プロセスにおけるカテプシンLの役割を調べます。

医学: 癌、心血管疾患、ウイルス感染(COVID-19を含む)などの疾患の治療における治療の可能性を探ります。

科学的研究の応用

Cathepsin L-IN-2 has a wide range of scientific research applications:

Chemistry: Used as a tool compound to study the inhibition of cathepsin L and its role in various chemical reactions.

Biology: Investigates the role of cathepsin L in cellular processes such as apoptosis, autophagy, and immune responses.

Medicine: Explores therapeutic potential in treating diseases like cancer, cardiovascular diseases, and viral infections, including COVID-19.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting cathepsin L

作用機序

カテプシンL-IN-2は、カテプシンLの活性部位に結合し、そのプロテアーゼ活性を阻害することでその効果を発揮します。 この阻害は、基質タンパク質の切断を防ぎ、さまざまな細胞プロセスを調節します。 分子標的は、カテプシンLの活性部位にあるシステイン残基であり、関与する経路は、タンパク質分解、アポトーシス、および免疫応答に関連しています .

類似の化合物:

カテプシンK阻害剤: 構造と機能が似ており、別のリソソームシステインプロテアーゼであるカテプシンKを標的としています。

カテプシンS阻害剤: 免疫応答と炎症に関与するカテプシンSを標的としています。

カテプシンB阻害剤: 癌やその他の疾患に関与するカテプシンBを標的としています。

独自性: カテプシンL-IN-2は、カテプシンLの阻害における高い特異性と効力のために独特です。 この特異性により、オフターゲット効果が軽減され、治療の可能性が高まります。 他のカテプシン阻害剤と比較して、カテプシンL-IN-2は、さまざまな疾患の治療における前臨床試験で有望な結果を示しています .

類似化合物との比較

Cathepsin K Inhibitors: Similar in structure and function, targeting cathepsin K, another lysosomal cysteine protease.

Cathepsin S Inhibitors: Target cathepsin S, involved in immune responses and inflammation.

Cathepsin B Inhibitors: Target cathepsin B, implicated in cancer and other diseases.

Uniqueness: Cathepsin L-IN-2 is unique due to its high specificity and potency in inhibiting cathepsin L. This specificity reduces off-target effects and enhances its therapeutic potential. Compared to other cathepsin inhibitors, Cathepsin L-IN-2 has shown promising results in preclinical studies for treating various diseases .

生物活性

Cathepsin L Inhibitor I (CAS 108005-94-3), also known as Z-FF-FMK, is a small molecule that specifically inhibits the activity of cathepsin L, a cysteine protease implicated in various biological processes, including protein degradation, immune response, and tumor progression. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Overview of Cathepsin L

Cathepsin L is a lysosomal cysteine protease that plays a crucial role in the processing of proproteins and the degradation of extracellular matrix components. It is involved in various physiological and pathological processes, including:

- Tumor progression : Cathepsin L is often overexpressed in tumors and contributes to cancer cell invasion and metastasis.

- Bone remodeling : It is involved in osteoclast function and bone resorption.

- Viral infections : Cathepsin L facilitates the entry of certain viruses, such as SARS-CoV-2, into host cells by cleaving viral proteins.

This compound operates through a mechanism that involves covalent modification of the active site cysteine residue in cathepsin L. This inhibition prevents substrate access to the enzyme's active site, effectively blocking its proteolytic activity.

Inhibition Potency

The potency of this compound has been characterized through various studies. The following table summarizes key findings regarding its inhibitory activity:

Case Studies

-

Antiviral Activity Against SARS-CoV-2 :

A study demonstrated that this compound significantly inhibited the entry of SARS-CoV-2 into host cells. The inhibitor showed an effective concentration (EC₅₀) in the low nanomolar range, indicating its potential as an antiviral agent . -

Tumor Metastasis :

Research indicated that inhibiting cathepsin L with this compound reduced tumor cell invasion and metastasis in preclinical models. The inhibitor's ability to block cathepsin L activity resulted in decreased extracellular matrix degradation, which is critical for cancer cell migration . -

Bone Resorption Studies :

In vitro studies using osteoclasts demonstrated that this compound effectively inhibited bone resorption activities mediated by cathepsin L, suggesting its therapeutic potential in treating bone-related diseases .

Selectivity and Side Effects

While this compound shows high selectivity for cathepsin L, it is essential to evaluate its off-target effects on other cysteine proteases. Comparative studies have indicated that the inhibitor exhibits minimal cross-reactivity with other cathepsins, making it a promising candidate for targeted therapies without significant side effects .

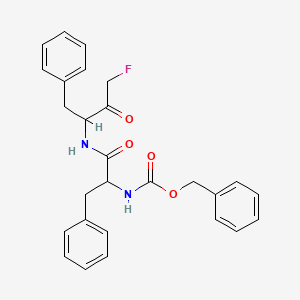

特性

IUPAC Name |

benzyl N-[1-[(4-fluoro-3-oxo-1-phenylbutan-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27FN2O4/c28-18-25(31)23(16-20-10-4-1-5-11-20)29-26(32)24(17-21-12-6-2-7-13-21)30-27(33)34-19-22-14-8-3-9-15-22/h1-15,23-24H,16-19H2,(H,29,32)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAILNONEKASNSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)CF)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。